molecular formula C11H12F4N2 B1474608 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine CAS No. 1912432-14-4

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No. B1474608
CAS RN: 1912432-14-4
M. Wt: 248.22 g/mol
InChI Key: OLGHVQHUZLXYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound with the empirical formula C6H3F4N . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Synthesis Analysis

The synthesis of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves amination reactions . It is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular weight of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is 165.09 . The SMILES string representation of the molecule is Fc1cc(ccn1)C(F)(F)F .


Chemical Reactions Analysis

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a liquid at room temperature . It has a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .

Scientific Research Applications

Agrochemical Applications

“2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine” and its derivatives play a significant role in the agrochemical industry. The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names . These compounds are thought to be effective due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Applications

This compound and its derivatives also find applications in the pharmaceutical industry. Several derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the “2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine” moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Preparation of Aminopyridines

“2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are important compounds in medicinal chemistry and are used in the synthesis of a variety of pharmaceutical drugs .

Catalytic Ligand for Regioselective Preparation

This compound is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This process is important in the synthesis of various organic compounds .

Mechanism of Action

The biological activities of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is considered hazardous. It is flammable, toxic if swallowed, and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

Future Directions

Trifluoromethylpyridine and its intermediates, such as 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGHVQHUZLXYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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